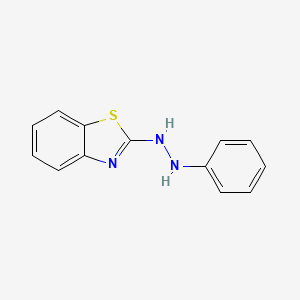

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine

Description

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-2-phenylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-6-10(7-3-1)15-16-13-14-11-8-4-5-9-12(11)17-13/h1-9,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJUUHFPWVHOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine typically involves the reaction of 2-aminobenzothiazole with phenylhydrazine under specific conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture . Another approach involves the use of microwave irradiation to accelerate the reaction .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of environmentally friendly solvents and catalysts. The condensation of 2-aminobenzenethiol with aldehydes or ketones is a common industrial method .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine, commonly referred to as BTH, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and analytical chemistry.

Antitumor Activity

Numerous studies have investigated the antitumor properties of BTH derivatives. Research indicates that BTH exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that BTH derivatives showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and human lung cancer cells (A549) .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic proteins such as Bcl-2 and Bax .

Antimicrobial Activity

BTH has also been evaluated for its antimicrobial properties. Research shows that certain derivatives possess activity against both gram-positive and gram-negative bacteria.

- Case Study : A study published in Pharmaceutical Biology found that BTH derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Antioxidant Properties

The antioxidant potential of BTH has been explored due to its ability to scavenge free radicals.

- Research Insights : A study in Food Chemistry highlighted that BTH demonstrated significant radical scavenging activity, contributing to its potential use as a natural antioxidant in food preservation .

Dye Production

BTH can serve as an intermediate in the synthesis of dyes. Its unique structure allows for modifications that enhance color properties.

- Example : Research indicates that BTH derivatives can be used to synthesize azo dyes, which are widely utilized in textiles and food industries due to their vibrant colors .

Conductive Polymers

BTH has been investigated for its role in developing conductive polymers.

- Findings : A study published in Synthetic Metals explored the incorporation of BTH into polymer matrices, resulting in enhanced electrical conductivity and thermal stability .

Sensor Development

The unique chemical properties of BTH make it suitable for sensor applications.

- Application : BTH-based sensors have been developed for detecting metal ions and organic pollutants due to their high selectivity and sensitivity .

Chromatographic Techniques

BTH is also utilized as a reagent in chromatographic methods for the separation and analysis of complex mixtures.

- Case Study : Research published in Analytical Chemistry demonstrated the effectiveness of BTH as a derivatizing agent for the analysis of amino acids via high-performance liquid chromatography (HPLC) .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine can be contextualized against related benzothiazole-hydrazine hybrids and other heterocyclic analogs. Key comparisons include:

Structural Variations and Physicochemical Properties

Substituents on the benzothiazole ring or hydrazine moiety significantly influence melting points, solubility, and spectral characteristics.

- Halogen Effects : Fluorine substitution (e.g., 4-fluoro in ) reduces melting points compared to bulkier groups like imidazole (201.9–208.9°C in ), likely due to disrupted crystal packing.

- Hydrogen Bonding: The asymmetric unit in reveals intermolecular N–H···N hydrogen bonds, enhancing thermal stability compared to non-hydrogen-bonded analogs.

Spectral and Computational Insights

- NMR Trends : NH protons consistently resonate near δ 9.40–9.50 in sulfonylhydrazides , whereas imine protons in benzylidene derivatives appear at δ 7.90–8.20 .

Biological Activity

Introduction

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Table 1: Chemical Structure of this compound

| Component | Description |

|---|---|

| Molecular Formula | C₁₃H₁₀N₄S |

| Molecular Weight | 250.31 g/mol |

| Functional Groups | Benzothiazole, Hydrazine |

Research indicates that compounds containing the benzothiazole structure can induce apoptosis in cancer cells through the activation of caspases, particularly procaspase-3. In a study involving various benzothiazole derivatives, it was found that compounds similar to this compound exhibited significant anticancer activity against cell lines such as U937 and MCF-7 by activating procaspase-3 to caspase-3 .

Case Study: Caspase Activation

In vitro assays demonstrated that selected benzothiazole derivatives activated caspase-3 effectively. For instance, compounds 8j and 8k , structurally related to this compound, showed potent procaspase-3 activation activities at concentrations of 10 μM with activation rates of 77.8% and 92.1%, respectively .

Table 2: Caspase Activation Activity

| Compound | Caspase Activation (%) |

|---|---|

| PAC-1 | 100 |

| 8j | 99 |

| 8k | 114 |

| DMSO | 7 |

Antitumor Efficacy

The efficacy of these compounds as antitumor agents was supported by their IC50 values. For example, compounds 8j and 8k demonstrated IC50 values of 5.2 μM and 6.6 μM against U937 cells, indicating strong potential for further development as anticancer drugs .

Antibacterial Activity

In addition to anticancer properties, benzothiazole derivatives have shown promising antibacterial activity. Studies have reported that similar compounds exhibit significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.

The antibacterial mechanism is thought to involve disruption of bacterial cell membranes and interference with bacterial metabolic processes. The presence of hydrophobic groups in the structure enhances membrane permeability.

Case Study: Antibacterial Screening

A study evaluating the antibacterial effects of benzothiazole derivatives found that certain analogs displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as vancomycin .

Table 3: Antibacterial Activity (MIC Values)

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| Benzothiazole A | S. aureus | 0.7 |

| Benzothiazole B | E. coli | 1.5 |

| Control (Vancomycin) | S. aureus | 0.7 |

Q & A

What are the common synthetic routes for preparing 1-(1,3-benzothiazol-2-yl)-2-phenylhydrazine and its derivatives?

The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example:

- Hydrazine + Carbonyl compounds : Refluxing 1-(6-fluoro-1,3-benzothiazol-2-yl)hydrazine with acetophenone in methanol yields benzothiazolyl-phenylhydrazine derivatives .

- Aldehyde + Phenylhydrazine : Benzaldehyde reacts with phenylhydrazine in ethanol under reflux to form phenylhydrazones, a method adaptable to similar hydrazine derivatives .

- Microwave-assisted synthesis : While not explicitly detailed here, analogous hydrazone syntheses (e.g., in ) suggest optimization via controlled heating to reduce reaction time.

How can spectroscopic and crystallographic techniques validate the structure of this compound?

- FT-IR and NMR : Confirmation of functional groups (e.g., N–H stretches in IR at ~3200 cm⁻¹) and proton environments (e.g., aromatic protons in 1H NMR at δ 7.0–8.5 ppm) is critical. and highlight these methods for hydrazone derivatives .

- X-ray crystallography : Reveals molecular geometry, such as dihedral angles between benzothiazole and phenyl rings (e.g., 19.86° in ) and hydrogen-bonding networks stabilizing the crystal lattice .

What in vitro assays are used to evaluate the biological activity of benzothiazolyl-phenylhydrazine derivatives?

- Anti-urease assay : The modified Berthelot reaction quantifies ammonia production to measure urease inhibition (e.g., IC₅₀ values comparable to thiourea in ) .

- Antimicrobial testing : Broth microdilution or agar diffusion assays assess antifungal/antibacterial activity, as benzothiazoles are known for broad-spectrum biological effects .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines evaluate antitumor potential, leveraging benzothiazole’s established role in apoptosis induction .

How can computational methods predict the binding affinity of this compound with biological targets?

- Molecular docking : Simulations (e.g., AutoDock Vina) model interactions between the compound and active sites. For example, hydrazone derivatives show higher binding affinity (-5.3 kcal/mol) to H. pylori urease than thiourea (-3.3 kcal/mol) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

What structural modifications enhance the pharmacological properties of benzothiazolyl-phenylhydrazine derivatives?

- Electron-withdrawing substituents : Fluorine at the benzothiazole 6-position () improves metabolic stability and target affinity .

- Phenyl ring substitution : Methoxy or nitro groups () alter electron density, affecting binding to enzymes like urease .

- Hybrid scaffolds : Combining benzothiazole with pharmacophores like piperazine () or indole ( ) broadens therapeutic potential .

How do crystallographic data inform the design of this compound derivatives?

- Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯N and C–H⋯F in ) guide crystal packing, influencing solubility and bioavailability .

- Torsional angles : Dihedral angles between aromatic rings (e.g., ~20° in ) impact molecular flexibility and docking into enzyme active sites .

What strategies mitigate challenges in purifying this compound derivatives?

- Recrystallization : Ethyl acetate/ethanol mixtures (1:1 v/v) yield high-purity crystals, as in .

- Chromatography : Column chromatography with silica gel and polar solvents (e.g., chloroform:methanol) resolves byproducts in hydrazone synthesis .

How do researchers analyze contradictory bioactivity data across structurally similar derivatives?

- SAR studies : Compare substituent effects (e.g., anti-urease IC₅₀ in vs. antitumor activity in ) to identify critical functional groups .

- Dose-response curves : Validate activity thresholds and rule out false positives from assay interference .

What safety protocols are essential when handling phenylhydrazine precursors?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact ( ) .

- Ventilation : Fume hoods to mitigate inhalation risks during reflux or solvent evaporation .

How can high-throughput screening (HTS) optimize benzothiazolyl-phenylhydrazine libraries?

- Automated synthesis : Parallel reactions under varying conditions (e.g., solvent, temperature) to identify optimal yields .

- Virtual screening : Pre-filter compounds via docking scores before in vitro testing, reducing experimental workload .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.